molecular formula C21H30N2O4 B3458888 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine

1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine

Cat. No. B3458888
M. Wt: 374.5 g/mol
InChI Key: MBUBIJCMTJNDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as CPP-DP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-DP is a derivative of piperazine and is structurally similar to other compounds that have been studied for their potential therapeutic effects on neurological disorders.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for substance abuse disorders. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is thought to act on the serotonergic and dopaminergic systems in the brain. 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors in the brain, which may make it a useful tool for studying the function of these receptors. Additionally, 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have a low toxicity profile in animal models, which may make it a safer option for research purposes. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is that its effects may vary depending on the species and strain of animal used, which may make it difficult to extrapolate results to humans.

Future Directions

There are a number of future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine. One area of interest is the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine and its effects on the brain. Finally, there is a need for more studies on the safety and toxicity of 1-(3-cyclopentylpropanoyl)-4-(2,6-dimethoxybenzoyl)piperazine in humans, as well as its potential interactions with other drugs.

properties

IUPAC Name

3-cyclopentyl-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-26-17-8-5-9-18(27-2)20(17)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUBIJCMTJNDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5846307

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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